1,9-Nonanediol dimethacrylate (NDMA) is a difunctional monomer commonly employed in various scientific research applications due to its ability to undergo polymerization reactions and form crosslinked polymer networks. [, , , , , , ] It is classified as a diacrylate monomer due to the presence of two methacrylate groups within its molecular structure. [, , , ] NDMA plays a crucial role in scientific research as a building block for synthesizing polymers with specific properties, particularly in material science and polymer chemistry. [, , , , , ]
1,9-Nonanediol dimethacrylate is derived from 1,9-nonanediol, a long-chain diol that can be synthesized through several methods, including the hydroformylation of 2,7-octadiene-1-ol and the reaction of methyl oleate with lithium aluminum hydride . It falls under the category of methacrylates, which are esters of methacrylic acid and are known for their utility in producing polymers with desirable mechanical properties.
These synthesis methods typically require controlled temperatures (often between 50°C to 100°C) and specific pressures depending on the reaction conditions (e.g., hydroformylation may require elevated pressures).
The molecular structure of 1,9-nonanediol dimethacrylate features two methacrylate groups attached to a central nonane backbone. The structure can be represented as follows:
This configuration provides significant flexibility and reactivity due to the presence of double bonds (C=C) in the methacrylate groups.
The polymerization process typically occurs at temperatures ranging from room temperature to about 80°C and may require specific catalysts or initiators (e.g., benzoyl peroxide).
The mechanism by which 1,9-nonanediol dimethacrylate functions primarily involves its role as a monomer that undergoes free radical polymerization. Upon exposure to heat or light, the double bonds in the methacrylate groups open up and link with other monomers or themselves to form larger polymer chains.
In biological contexts, while not extensively studied for direct biochemical effects, its derivatives may interact with biological molecules due to their functional groups. Its hydrophilic nature from the hydroxyl group enhances solubility in various solvents.
The industrial synthesis of 1,9-nonanediol dimethacrylate begins with the production of its diol precursor, 1,9-nonanediol, via catalytic hydroformylation of octa-2,7-dien-1-ol (a biomass-derived unsaturated alcohol). This process employs rhodium catalysts (e.g., dicarbonylacetylacetonato rhodium) under syngas (H₂/CO) pressure. The critical challenge lies in preventing the formation of catalyst-poisoning byproducts, particularly 2-methylene-oct-7-en-1-al, which causes irreversible rhodium catalyst deactivation through dehydration reactions under process conditions [1].
The pathway proceeds through sequential reactions:
Optimization focuses on ligand selection to enhance C7 selectivity and suppress internal olefin functionalization. Typical reaction conditions involve temperatures of 80–120°C and syngas pressures of 15–30 MPa, achieving diol yields >75% after hydrogenation when using specialized ligand systems [1].
Table 1: Hydroformylation-Hydrogenation Process Parameters
Stage | Catalyst System | Key Byproducts | Selectivity Control Measure |
---|---|---|---|
Hydroformylation | Rh(acac)(CO)₂ with P(^tBu)₃ | 2-Methylene-oct-7-en-1-al | Unidentate tertiary organophosphorus ligands |
Hydrogenation | Raney Nickel | Over-reduced alcohols | Controlled H₂ pressure (5–10 MPa) |
Purification | Acidic clay catalysts | Formate esters | Hydrolysis at 60–80°C |
The esterification of 1,9-nonanediol with methacrylic derivatives follows two primary industrial routes:
Acid-Catalyzed Esterification
Transesterification
Table 2: Comparative Analysis of Esterification Methods
Parameter | Acid-Catalyzed Route | Transesterification Route |
---|---|---|
Catalyst | H₂SO₄ (1–3 wt%) | Ti(O^iPr)₄ (0.5–1 wt%) |
Temperature | 60–80°C | 100–120°C |
Byproducts | Acrylic dimers, sulfonates | Methanol, residual MMA |
Conversion | 90–95% | 95–98% |
Purification Complexity | High (neutralization, washing) | Moderate (distillation) |
Ligand engineering critically governs the efficiency of the initial hydroformylation step. Monodentate tertiary organophosphines (e.g., triphenylphosphine) improve regioselectivity toward terminal aldehyde formation while suppressing catalyst deactivation. The ligand’s electronic and steric properties determine:
Optimal ligand-to-rhodium molar ratios range from 5:1 to 20:1. Excess ligand minimizes Rh cluster formation but increases costs. Recent studies show that sterically hindered phosphites increase turnover numbers (TON > 5,000) while maintaining >90% C7 selectivity in octa-2,7-dien-1-ol hydroformylation [1].
Industrial-scale manufacturing faces three key challenges:
Table 3: Industrial Purification Techniques Comparison
Technique | Purity Achievable | Yield Impact | Cost Drivers |
---|---|---|---|
Vacuum Distillation | 95–98% | Medium (70–85%) | High energy consumption |
Solvent Crystallization | >99% | Low (60–75%) | Solvent recovery costs |
Wiped-Film Evaporation | 97–99% | High (80–90%) | Capital equipment expense |
Column Chromatography | >99.5% | Very Low (<50%) | Disposal of silica residues |
Sustainable manufacturing advancements focus on three strategies:
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